Dimercury(I) oxalate

Description

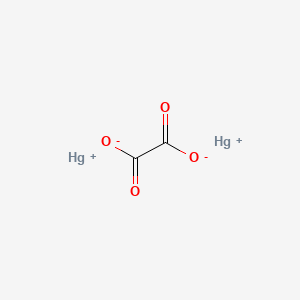

Structure

3D Structure of Parent

Properties

CAS No. |

2949-11-3 |

|---|---|

Molecular Formula |

C2Hg2O4 |

Molecular Weight |

489.2 g/mol |

IUPAC Name |

mercury(1+);oxalate |

InChI |

InChI=1S/C2H2O4.2Hg/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 |

InChI Key |

INBVSRSYWUSJNP-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-].[Hg+].[Hg+] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Hg+].[Hg+] |

Other CAS No. |

2949-11-3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of dimercury(I) oxalate from mercury(I) nitrate.

An In-depth Whitepaper for Researchers and Drug Development Professionals on the Preparation of Dimercury(I) Oxalate from Mercury(I) Nitrate.

This technical guide provides a comprehensive overview of the synthesis of this compound from mercury(I) nitrate, a process of interest to researchers and professionals in drug development and chemical synthesis. The primary and most effective method for this synthesis is classical precipitation, which leverages the low solubility of this compound. This document outlines the detailed experimental protocols for this synthesis, including purification techniques, and presents key quantitative data in a structured format.

Core Synthesis Pathway: Precipitation

The fundamental chemical principle underpinning the synthesis of this compound is a precipitation reaction between an aqueous solution of mercury(I) nitrate and a source of oxalate ions, typically oxalic acid or a soluble oxalate salt such as ammonium oxalate. The reaction is driven by the formation of the highly insoluble this compound precipitate. The very low solubility product constant (Ksp) of this compound, reported as 1.75 × 10⁻¹³, ensures that the reaction proceeds to completion under appropriate conditions[1].

The reaction can be represented by the following equation:

Hg₂(NO₃)₂(aq) + C₂O₄²⁻(aq) → Hg₂C₂O₄(s) + 2NO₃⁻(aq)

Optimal conditions for this reaction involve careful control of stoichiometry, temperature, and reaction time to ensure high yield and purity of the final product.

Experimental Protocols

This section details the step-by-step methodologies for the synthesis, purification, and handling of this compound.

Protocol 1: Synthesis of this compound via Precipitation

This protocol is adapted from established gravimetric and volumetric procedures for the determination of mercury as mercurous oxalate[2].

1. Preparation of Mercury(I) Nitrate Solution:

-

To prevent the formation of basic salts due to hydrolysis, the mercury(I) nitrate solution should be prepared in dilute nitric acid.

-

A typical preparation involves dissolving approximately 20 g of mercury(I) nitrate in 200-300 cm³ of water containing a small amount of nitric acid. The solution is then filtered and can be diluted as required for the reaction[2].

2. Precipitation:

-

The precipitation is carried out in the cold.

-

To a solution of mercury(I) nitrate, a solution of the precipitating agent (e.g., ammonium oxalate) is added.

-

It is recommended to use a slight excess of the oxalate source (approximately 5-10 mol%) to ensure the complete conversion of the mercury(I) precursor[1].

-

The mixture should be stirred well to promote the formation of a uniform precipitate. The mercurous oxalate precipitate settles rapidly upon proper stirring[2].

-

The completion of the precipitation can be confirmed by adding a drop of the precipitant to the clear supernatant; no further precipitate should form.

3. Isolation and Washing:

-

The precipitate is collected using vacuum filtration, for instance, on a weighed asbestos filter or a fine-porosity filter paper[1][2].

-

The collected precipitate should be washed two to three times with cold water to remove any soluble impurities[2].

4. Drying:

-

This compound is thermally sensitive and should not be dried at high temperatures. Souchay and Lenssen state that it decomposes at 100°C[2].

-

Optimal drying is achieved under reduced pressure at a controlled temperature of 60°C to remove moisture without causing thermal decomposition[1].

-

Alternatively, the precipitate can be dried over sulfuric acid in a desiccator to a constant weight. This process can take from 15 hours to 2 days depending on the amount of product[2].

Protocol 2: Purification by Recrystallization

For applications requiring high purity, the crude this compound can be purified by recrystallization from dilute nitric acid[1].

1. Dissolution:

-

The crude this compound is dissolved in warm (50-60°C) dilute nitric acid (0.1-0.5 M)[1]. Mercurous oxalate is insoluble in cold dilute nitric acid, which helps in separating it from more soluble impurities like mercuric oxalate[2].

2. Recrystallization:

-

The warm, saturated solution is then allowed to cool slowly. This promotes the formation of well-defined crystals of pure this compound.

3. Isolation and Drying:

-

The recrystallized product is collected by filtration, washed with cold water, and dried as described in Protocol 1.

Quantitative Data

The following tables summarize the quantitative data related to the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Solubility Product (Ksp) of Hg₂C₂O₄ | 1.75 × 10⁻¹³ | [1] |

| Recommended Excess of Oxalic Acid | 5-10 mol% | [1] |

| Reaction Temperature | Ambient (25°C) or moderately heated (40-50°C) | [1] |

| Reaction Time | 2-6 hours | [1] |

| Drying Temperature (under vacuum) | 60°C | [1] |

| Thermal Decomposition Temperature | ~200-250°C | [1] |

Table 1: General Reaction and Product Parameters.

| Purification Method | Achievable Purity | Recovery Rate |

| Recrystallization from dilute nitric acid | 98-99% | 85-92% |

Table 2: Purification Efficiency.[1]

| Reagent Conditions | Observations |

| Mercury(I) nitrate solution prepared in water without nitric acid | Tendency to form basic salts[2] |

| Excess of ammonium oxalate precipitant | Can be used without interference in the absence of significant mercuric salt impurities[2] |

| Presence of nitric acid (sp. gr. 1.15) up to 5 cm³ | Does not significantly interfere with the accuracy of precipitation[2] |

Table 3: Influence of Reagent Conditions on Precipitation.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Purification workflow for this compound via recrystallization.

Caption: Logical relationship of the precipitation reaction.

References

Unraveling the Thermal Dissociation of Mercury(I) Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercury(I) oxalate (Hg₂(C₂O₄)), also known as mercurous oxalate, is a chemical compound of interest due to the unique properties of the mercury(I) cation. Understanding its thermal stability and decomposition mechanism is crucial for its safe handling, storage, and potential applications in synthesis and materials science. This technical guide provides a comprehensive overview of the thermal decomposition of mercury(I) oxalate, addressing its decomposition pathway, products, and the experimental methodologies used to elucidate these characteristics. Due to a scarcity of recent, detailed experimental data in the published literature for mercury(I) oxalate, this guide synthesizes available information, including a historically proposed decomposition reaction, and draws analogies with the well-studied thermal decomposition of silver(I) oxalate (Ag₂C₂O₄) to present a coherent and scientifically grounded mechanism.

Introduction

The thermal decomposition of metal oxalates is a widely studied area of inorganic chemistry, providing insights into solid-state reaction mechanisms, kinetics, and the preparation of metallic and oxide nanomaterials. The decomposition process is highly dependent on the nature of the metal cation, the crystalline structure, and the surrounding atmosphere. For mercury(I) oxalate, the presence of the dimeric cation, [Hg₂]²⁺, introduces unique electronic factors that influence its decomposition pathway.

While early 20th-century literature provides a foundational understanding, modern instrumental analysis of the thermal decomposition of Hg₂(C₂O₄) is not extensively documented. This guide aims to bridge this gap by presenting a plausible decomposition mechanism based on available information and chemical principles.

Proposed Thermal Decomposition Mechanism of Hg₂(C₂O₄)

An early investigation into the thermal properties of mercury oxalates by Prout and Tompkins in 1947, although primarily focused on mercuric oxalate, proposed a decomposition reaction for mercury(I) oxalate. This reaction suggests a disproportionation of the mercury(I) cation and the decomposition of the oxalate anion to yield a mixture of metallic mercury, mercury(II) oxide, carbon dioxide, and carbon monoxide.

The proposed overall reaction is:

2Hg₂(C₂O₄) (s) → 3Hg (l/g) + HgO (s) + 3CO₂ (g) + CO (g)

This reaction stoichiometry suggests a complex series of redox events occurring in the solid state upon heating.

Analogy with Silver(I) Oxalate (Ag₂C₂O₄)

To better understand the potential mechanism for Hg₂(C₂O₄), it is instructive to examine the decomposition of silver(I) oxalate (Ag₂C₂O₄), a compound with a monovalent metal cation that has been more extensively studied. The thermal decomposition of silver oxalate is known to proceed via a simpler pathway:[1]

Ag₂C₂O₄ (s) → 2Ag (s) + 2CO₂ (g)

This decomposition occurs at a relatively low temperature, around 140 °C, and can be explosive.[1][2] The reaction involves the reduction of Ag⁺ to Ag⁰ and the oxidation of the oxalate anion (C₂O₄²⁻) to carbon dioxide.

The mechanism for Hg₂(C₂O₄) is likely more complex due to the stability of the +2 oxidation state for mercury, leading to the formation of HgO as a product alongside elemental mercury.

Quantitative Data and Stoichiometric Analysis

Table 1: Theoretical Mass Loss for the Thermal Decomposition of Hg₂(C₂O₄)

| Decomposition Step | Products Evolved | Theoretical Mass Loss (%) |

| Overall Decomposition | 3CO₂ + CO | 17.7% |

Note: This table is based on the stoichiometry of the proposed reaction and does not represent experimentally observed, multi-step decomposition stages which would require TGA/DSC analysis.

Experimental Protocols

A comprehensive understanding of the thermal decomposition of Hg₂(C₂O₄) would be achieved through a combination of modern thermal analysis techniques. The following outlines the key experimental protocols that would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Methodology:

-

A small, accurately weighed sample of Hg₂(C₂O₄) (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on a high-precision microbalance within a furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

An inert gas, such as nitrogen or argon, is continuously purged through the furnace to remove gaseous decomposition products and prevent oxidation.

-

The mass of the sample is recorded as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition events and the percentage mass loss for each step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the decomposition process and identify endothermic or exothermic events.

Methodology:

-

A small, accurately weighed sample of Hg₂(C₂O₄) is placed in a sealed aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve (heat flow vs. temperature) will show peaks corresponding to thermal events. Endothermic peaks typically represent melting or bond-breaking, while exothermic peaks indicate crystallization or bond-forming processes.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

The outlet gas stream from the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.

-

The resulting data provide real-time information on the chemical identity of the gaseous products at each stage of the decomposition, which is crucial for confirming the reaction mechanism.

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed logical relationships in the thermal decomposition of Hg₂(C₂O₄) and a typical experimental workflow for its analysis.

Caption: Proposed thermal decomposition pathway of Hg₂(C₂O₄).

Caption: Experimental workflow for investigating thermal decomposition.

Conclusion

The thermal decomposition of mercury(I) oxalate is a complex process that, based on early literature, is proposed to yield metallic mercury, mercury(II) oxide, carbon dioxide, and carbon monoxide. While detailed, modern experimental data remains elusive, an understanding of the decomposition can be advanced through analogies with similar compounds like silver(I) oxalate and by outlining a clear experimental plan utilizing techniques such as TGA, DSC, and EGA. Further research employing these modern analytical methods is essential to definitively elucidate the multi-step mechanism, kinetics, and energetic profile of the thermal decomposition of Hg₂(C₂O₄). Such data would be invaluable for ensuring the safe handling of this compound and for exploring its potential in various scientific and industrial applications.

References

Physical and chemical properties of mercurous oxalate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurous oxalate (Hg₂C₂O₄), also known as dimercury(I) oxalate, is an inorganic compound of mercury in the +1 oxidation state with the oxalate anion. Unlike its mercuric counterpart, mercurous oxalate contains the dimeric cation [Hg₂]²⁺. This guide provides a comprehensive overview of the known physical and chemical properties of mercurous oxalate, including available quantitative data, experimental protocols for its preparation, and a discussion of its thermal decomposition. Due to the relative scarcity of detailed research on mercurous oxalate compared to mercuric oxalate, this guide synthesizes available information and highlights areas where further investigation is needed.

Core Properties of Mercurous Oxalate

Physical Properties

Quantitative data on the physical properties of mercurous oxalate is not extensively documented in readily available literature. Much of the existing data is qualitative or inferred from its chemical behavior.

| Property | Value/Description |

| Chemical Formula | C₂Hg₂O₄[1] |

| Molecular Weight | 489.20 g/mol [1] |

| CAS Number | 2949-11-3[1] |

| Appearance | Crystalline solid |

| Solubility in Water | Insoluble |

| Solubility in Acids | Slightly soluble in nitric acid |

| Solubility Product Constant (Ksp) | pKsp = 12.76 |

Chemical Properties

Mercurous oxalate's chemical behavior is characterized by its insolubility and its decomposition upon heating.

Solubility and Precipitation: Mercurous oxalate is known to be insoluble in water and cold dilute nitric acid. This property has been historically utilized in analytical chemistry for the separation and determination of mercury. The precipitation of mercurous oxalate can be achieved by reacting a soluble mercurous salt, such as mercurous nitrate, with oxalic acid or a soluble oxalate salt.

Thermal Decomposition: While specific studies detailing the thermal decomposition mechanism of mercurous oxalate are limited, the decomposition of related metal oxalates suggests a process involving the breakdown of the oxalate anion and a change in the oxidation state of the metal. For comparison, the thermal decomposition of mercuric oxalate has been studied and is known to be sensitive to light and pre-irradiation. It is plausible that mercurous oxalate decomposes upon heating to form elemental mercury and carbon dioxide, though the precise stoichiometry and intermediates are not well-established.

Experimental Protocols

Synthesis of Mercurous Oxalate (Precipitation Method)

This protocol is adapted from historical analytical methods for the precipitation of mercurous oxalate.

Objective: To synthesize mercurous oxalate via precipitation from an aqueous solution of mercurous nitrate and a soluble oxalate.

Materials:

-

Mercurous nitrate (Hg₂(NO₃)₂)

-

Ammonium oxalate ((NH₄)₂C₂O₄) or Oxalic acid (H₂C₂O₄)

-

Dilute nitric acid

-

Deionized water

-

Asbestos or sintered glass crucible

-

Filtration apparatus

Procedure:

-

Preparation of Mercurous Nitrate Solution: Prepare a solution of mercurous nitrate in deionized water. A small amount of dilute nitric acid should be added to prevent the formation of basic salts.

-

Precipitation: To the mercurous nitrate solution, add a solution of ammonium oxalate or oxalic acid dropwise with constant stirring. A white crystalline precipitate of mercurous oxalate will form.

-

Digestion: Gently warm the mixture and allow it to stand for a period to encourage complete precipitation and the formation of larger, more easily filterable crystals.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using an asbestos or sintered glass crucible. Wash the precipitate several times with cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified mercurous oxalate in a desiccator over a suitable drying agent.

Visualizations

Experimental Workflow for Mercurous Oxalate Synthesis

The following diagram illustrates the key steps in the laboratory synthesis of mercurous oxalate.

Postulated Thermal Decomposition Pathway

This diagram outlines a plausible pathway for the thermal decomposition of mercurous oxalate based on the behavior of other simple metal oxalates.

Safety and Handling

Mercurous oxalate, like all mercury compounds, is highly toxic. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times. Exposure can occur through inhalation, ingestion, or skin contact. All waste containing mercurous oxalate must be disposed of as hazardous waste according to institutional and governmental regulations.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of mercurous oxalate. While its basic identity and solubility characteristics are established, there is a notable lack of comprehensive quantitative data, particularly regarding its physical constants, detailed thermal decomposition mechanism, and spectroscopic properties. The provided experimental protocol for its synthesis is based on established analytical precipitation methods. The visualizations offer a conceptual framework for its synthesis and potential thermal decomposition. Further research is warranted to fully characterize this compound and distinguish its properties from those of the more commonly studied mercuric oxalate. Such studies would be valuable for a more complete understanding of mercury coordination chemistry and the behavior of metal oxalates.

References

An In-depth Technical Guide to the Discovery and History of Mercury(I) Oxalate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to mercury(I) oxalate (Hg₂C₂O₄). The information is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may encounter or have an interest in the unique properties and synthesis of this inorganic mercury compound.

Introduction

Mercury(I) oxalate, also known as mercurous oxalate, is an inorganic compound of mercury in the +1 oxidation state, bound to an oxalate anion. It is a white, light-sensitive, and poorly soluble salt. The study of mercury(I) oxalate is often linked to the broader field of coordination chemistry and the analytical determination of mercury. Its limited solubility has been a key feature exploited in gravimetric and volumetric analysis methods. While not as extensively studied as its mercury(II) counterpart, understanding its properties and synthesis is crucial for a complete picture of mercury chemistry.

Discovery and History

While a definitive "discovery" event with a specific individual and date for mercury(I) oxalate is not well-documented in readily available historical records, its study is intrinsically linked to the development of analytical chemistry in the 19th and early 20th centuries. Early investigations into metal oxalates often focused on their precipitation reactions for the purpose of separating and quantifying different metal ions.

The work of C. A. Peters, detailed in the American Journal of Science in the early 1900s, provides significant insight into the early understanding and analytical applications of mercurous oxalate. His research focused on the quantitative precipitation of mercury(I) ions using oxalate salts, highlighting its insolubility in cold dilute nitric acid as a means of separation from mercuric ions. This suggests that by this period, the fundamental synthesis and properties of mercury(I) oxalate were known and utilized within the scientific community. The compound's existence was likely established through systematic studies of the reactions of mercury(I) salts with various organic and inorganic anions.

Physicochemical Properties

Mercury(I) oxalate exhibits several key physicochemical properties that are important for its handling, synthesis, and potential applications. A summary of these properties is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | Hg₂C₂O₄ | |

| Molecular Weight | 489.20 g/mol | [1] |

| Appearance | White powder | |

| Solubility Product (Ksp) | 1.75 × 10⁻¹³ | |

| Solubility | Insoluble in water and cold dilute nitric acid | [2] |

| Sensitivity | Light-sensitive | [3] |

Synthesis of Mercury(I) Oxalate

The primary and most historically significant method for the synthesis of mercury(I) oxalate is through a classical precipitation reaction. This method leverages the low solubility of the compound to achieve a high yield of the desired product.

Experimental Protocol: Classical Precipitation Method

This protocol is based on the methodologies described in early 20th-century analytical chemistry literature for the quantitative precipitation of mercury(I) oxalate.

Materials:

-

Mercury(I) nitrate (Hg₂(NO₃)₂)

-

Ammonium oxalate ((NH₄)₂C₂O₄) or Oxalic acid (H₂C₂O₄)

-

Dilute nitric acid (HNO₃)

-

Deionized water

-

Filter paper (e.g., Whatman No. 42)

-

Beakers

-

Graduated cylinders

-

Stirring rods

-

Funnel

-

Wash bottle

-

Drying oven or desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of mercury(I) nitrate by dissolving a known quantity of the salt in deionized water containing a small amount of dilute nitric acid. The acid is necessary to prevent the hydrolysis of the mercury(I) salt.

-

Prepare a separate aqueous solution of ammonium oxalate or oxalic acid.

-

-

Precipitation:

-

Slowly add the ammonium oxalate or oxalic acid solution to the mercury(I) nitrate solution while stirring continuously.

-

A white precipitate of mercury(I) oxalate will form immediately.

-

Continue adding the precipitating agent until no further precipitate is observed. A slight excess of the oxalate solution can be added to ensure complete precipitation of the mercury(I) ions.

-

-

Digestion of the Precipitate (Optional but Recommended):

-

Gently heat the mixture to approximately 60-70°C and allow it to stand for a period (e.g., 1-2 hours). This process, known as digestion, encourages the formation of larger, more easily filterable crystals and reduces the amount of co-precipitated impurities.

-

-

Filtration and Washing:

-

Allow the precipitate to settle, then carefully decant the supernatant liquid.

-

Transfer the precipitate to a pre-weighed piece of ashless filter paper using a stream of deionized water from a wash bottle.

-

Wash the precipitate on the filter paper several times with small portions of cold deionized water to remove any soluble impurities. The insolubility of mercury(I) oxalate in cold dilute nitric acid can also be utilized in the washing step if separation from other acid-soluble impurities is required.[2]

-

-

Drying:

-

Carefully fold the filter paper containing the precipitate and place it in a drying oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved. Alternatively, the precipitate can be dried in a desiccator over a suitable drying agent.

-

Experimental Workflow

The following diagram illustrates the logical flow of the classical precipitation synthesis of mercury(I) oxalate.

Caption: Experimental workflow for the synthesis of mercury(I) oxalate.

Safety Considerations

Mercury compounds are highly toxic. All manipulations involving mercury(I) nitrate and mercury(I) oxalate should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Mercury waste should be disposed of according to institutional and regulatory guidelines.

Conclusion

The study of mercury(I) oxalate, while rooted in the history of analytical chemistry, continues to be relevant for a comprehensive understanding of mercury's coordination chemistry. The classical precipitation method remains a reliable and straightforward approach for its synthesis. This guide provides the foundational knowledge, including historical context, physicochemical data, and detailed experimental protocols, to aid researchers and scientists in their work with this compound.

References

Theoretical Framework for the Analysis of Dimercury(I) Oxalate Bonding: A Technical Guide

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This technical guide outlines a robust theoretical framework for the investigation of the chemical bonding and electronic structure of dimercury(I) oxalate (Hg₂C₂O₄). While extensive theoretical studies on the related mercury(II) oxalate exist, specific computational research on the dimercury(I) species is not widely available in current literature. This document, therefore, serves as a comprehensive roadmap for future research, detailing the necessary computational methodologies, expected data outputs, and logical workflows required to elucidate the unique bonding characteristics of this compound, most notably the signature mercury-mercury covalent bond.

Introduction: The Uncharted Territory of this compound

The dimercury(I) cation, [Hg-Hg]²⁺, is a classic example of metal-metal bonding, a phenomenon of significant interest in inorganic and organometallic chemistry. Its interaction with the versatile oxalate anion (C₂O₄²⁻), a common bridging or chelating ligand, presents a compelling case for theoretical investigation. Understanding the interplay between the covalent Hg-Hg bond and the ionic/covalent interactions of the mercury centers with the oxalate ligand is crucial for predicting the compound's stability, reactivity, and potential applications.

This guide proposes a state-of-the-art computational approach, leveraging established quantum chemical methods that have proven effective for heavy-element systems. The primary objectives of such a study would be to:

-

Determine the optimized geometric structure of this compound.

-

Quantify the strength and nature of the Hg-Hg and Hg-O bonds.

-

Analyze the electronic structure and charge distribution.

-

Predict spectroscopic signatures (e.g., vibrational frequencies) to aid in experimental characterization.

Proposed Computational Methodology

A rigorous theoretical study of this compound necessitates methods that can accurately account for the significant relativistic effects inherent to the mercury atom. The high nuclear charge of mercury causes its core electrons to move at speeds approaching a significant fraction of the speed of light, leading to a contraction of s- and p-orbitals and an expansion of d- and f-orbitals. These effects profoundly influence bond lengths, bond energies, and overall molecular properties.

2.1 Density Functional Theory (DFT) Approach

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size.

-

Functional Selection: A gradient-corrected (GGA) functional such as PBE or BP86, or a hybrid functional like PBE0 or B3LYP, would be suitable for initial geometry optimizations.

-

Basis Sets: A triple-zeta quality basis set with polarization functions (e.g., def2-TZVP) is recommended for the C and O atoms. For mercury, a basis set designed for heavy elements that includes a relativistic pseudopotential (e.g., the Stuttgart-Dresden ECPs) is essential to replace the core electrons and implicitly account for scalar relativistic effects.

-

Relativistic Corrections: To explicitly and more accurately include relativistic effects, a scalar relativistic Hamiltonian, such as the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) method, should be employed in conjunction with all-electron basis sets.

2.2 Wavefunction-Based Methods

For higher accuracy calculations of bonding energies, especially for the Hg-Hg bond dissociation energy, coupled-cluster methods like CCSD(T) could be employed on a DFT-optimized geometry. These methods are more computationally expensive but provide a more reliable description of electron correlation.

2.3 Analysis of Chemical Bonding

To understand the nature of the bonds, further analysis of the calculated electron density is required.

-

Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Bader, analyzes the topology of the electron density to define atoms, bonds, and characterize the nature of the interatomic interactions (e.g., covalent vs. ionic) through parameters at the bond critical points.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a picture of localized bonds and lone pairs, offering insights into hybridization and charge transfer interactions between the mercury centers and the oxalate ligand.

Data Presentation: Illustrative Quantitative Data

The following tables represent the type of quantitative data that would be generated from the proposed computational study. The values are hypothetical and serve as a template for presenting results.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | Hg - Hg | e.g., 2.50 - 2.60 Å |

| Bond Length | Hg - O | e.g., 2.15 - 2.25 Å |

| Bond Length | C - C | e.g., 1.54 - 1.56 Å |

| Bond Length | C - O | e.g., 1.24 - 1.26 Å |

| Bond Angle | O - Hg - Hg | e.g., 175° - 180° |

| Bond Angle | Hg - O - C | e.g., 115° - 120° |

| Dihedral Angle | O-C-C-O | e.g., 0° (planar) |

Table 2: Topological Analysis (QTAIM) of Key Bonds

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Bond Character |

| Hg - Hg | e.g., > 0.05 | e.g., < 0 | Covalent |

| Hg - O | e.g., > 0.08 | e.g., > 0 | Polar Covalent / Ionic |

| C - C | e.g., > 0.25 | e.g., < 0 | Covalent |

| C - O | e.g., > 0.30 | e.g., < 0 | Polar Covalent |

Visualizations: Workflow and Bonding Diagram

Visual models are essential for conveying complex relationships and structures. The following diagrams, generated using Graphviz, illustrate the logical workflow for a theoretical study and the proposed bonding in this compound.

Conclusion

A thorough theoretical investigation into the bonding of this compound is a crucial next step in understanding the chemistry of mercurous compounds. The methodologies outlined in this guide, centered on DFT with appropriate relativistic corrections and detailed bonding analysis techniques, provide a clear and robust pathway for researchers. The resulting quantitative data on the compound's geometry, bond strengths, and electronic properties will be invaluable for the rational design of new materials and for providing fundamental insights into the nature of metal-metal and metal-ligand interactions. This framework is intended to catalyze new research in this area, bridging a notable gap in the scientific literature.

Solubility of dimercury(I) oxalate in aqueous solutions.

An In-Depth Technical Guide to the Solubility of Dimercury(I) Oxalate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of this compound (Hg₂C₂O₄). It includes fundamental physicochemical data, a discussion of the factors influencing its solubility, and detailed experimental protocols for its determination.

Introduction

This compound, also known as mercurous oxalate, is a sparingly soluble salt with the chemical formula Hg₂C₂O₄. An understanding of its solubility in aqueous solutions is critical in various fields, including analytical chemistry, environmental science, and toxicology. The dissolution of this salt is governed by a dynamic equilibrium between the solid phase and its constituent ions in solution. This guide will delve into the quantitative aspects of this solubility and the experimental methodologies used to measure it.

Physicochemical Properties

-

Molecular Formula: C₂Hg₂O₄

-

Molecular Weight: 489.2 g/mol

-

Appearance: White crystalline solid

-

CAS Number: 2949-11-3

Quantitative Solubility Data

The solubility of this compound is fundamentally described by its solubility product constant (Ksp). While specific experimental data on the solubility of this compound under a wide range of conditions is not extensively documented in publicly available literature, the Ksp value allows for the calculation of its theoretical solubility in pure water and an understanding of its behavior in other aqueous media.

Table 1: Solubility Product Constant of this compound at 25°C

| Compound | Formula | Ksp |

| This compound | Hg₂C₂O₄ | 1.75 x 10⁻¹³[1] |

From this Ksp value, the molar solubility (S) of this compound in pure water can be calculated. The dissolution equilibrium is:

Hg₂C₂O₄(s) ⇌ Hg₂²⁺(aq) + C₂O₄²⁻(aq)

The Ksp expression is:

Ksp = [Hg₂²⁺][C₂O₄²⁻]

If we let 'S' be the molar solubility, then at equilibrium, [Hg₂²⁺] = S and [C₂O₄²⁻] = S.

Ksp = (S)(S) = S² S = √Ksp = √(1.75 x 10⁻¹³) ≈ 4.18 x 10⁻⁷ mol/L

Table 2: Calculated Molar and Mass Solubility of this compound in Pure Water at 25°C

| Parameter | Value |

| Molar Solubility (S) | 4.18 x 10⁻⁷ mol/L |

| Mass Solubility | 2.04 x 10⁻⁴ g/L (or 0.204 mg/L) |

Factors Influencing Solubility

The solubility of this compound can be significantly affected by several factors, including the common ion effect, pH, and temperature.

Common Ion Effect

According to Le Chatelier's principle, the solubility of an ionic compound is decreased by the presence of a common ion in the solution.[2] For this compound, adding a soluble salt containing either Hg₂²⁺ (e.g., dimercury(I) nitrate) or C₂O₄²⁻ (e.g., sodium oxalate) will shift the dissolution equilibrium to the left, favoring the formation of solid Hg₂C₂O₄ and thus reducing its solubility.

Effect of pH

The solubility of salts containing the anion of a weak acid is generally pH-dependent.[2][3] The oxalate ion (C₂O₄²⁻) is the conjugate base of the weak acid, hydrogen oxalate (HC₂O₄⁻), which is, in turn, the conjugate base of oxalic acid (H₂C₂O₄). In acidic solutions, the concentration of free oxalate ions is reduced due to protonation, as shown in the following equilibria:

C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq) HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq)

This decrease in the concentration of C₂O₄²⁻ ions shifts the dissolution equilibrium of this compound to the right, leading to an increase in its solubility.[3] Therefore, this compound is expected to be more soluble in acidic solutions than in neutral or alkaline solutions. It has been noted that this compound is slightly soluble in dilute nitric acid.[4] The optimal pH range for the precipitation of this compound, where its solubility is minimal, is between 3.0 and 5.0.[1]

Effect of Temperature

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of sparingly soluble salts like this compound. The choice of method depends on the required accuracy, the concentration range of the dissolved salt, and the available instrumentation.

Gravimetric Method

This classic method involves preparing a saturated solution, separating the aqueous phase, and then determining the mass of the dissolved solid in a known volume of the solution.

Protocol:

-

Preparation of Saturated Solution: Add an excess of solid this compound to a known volume of the desired aqueous solvent (e.g., deionized water, buffer solution) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is essential.

-

Phase Separation: Carefully filter the saturated solution through a fine-porosity filter paper or membrane filter to remove all undissolved solid. A centrifuge can also be used to pellet the solid before decanting the supernatant.

-

Evaporation and Weighing: Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Gently heat the evaporating dish to evaporate the solvent completely, leaving behind the dissolved this compound as a solid residue.

-

Dry the dish and residue to a constant weight in a drying oven at a suitable temperature (e.g., 105°C).

-

Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish. From this mass and the volume of the filtrate taken, the solubility can be calculated in g/L and subsequently converted to mol/L.

Potentiometric Titration

This method can be used to determine the concentration of either the dimercury(I) ion or the oxalate ion in a saturated solution. For instance, the oxalate concentration can be determined by titration with a standard solution of potassium permanganate (KMnO₄) in an acidic medium.

Protocol:

-

Prepare a Saturated Solution: Follow steps 1-3 of the gravimetric method to obtain a clear, saturated solution of this compound.

-

Sample Preparation: Accurately pipette a known, large volume of the saturated solution into a beaker. Acidify the solution by adding a sufficient amount of sulfuric acid (e.g., to a final concentration of 1 M H₂SO₄).

-

Titration Setup: Place a platinum indicator electrode and a suitable reference electrode (e.g., a calomel or silver/silver chloride electrode) into the beaker.[6] Connect the electrodes to a potentiometer or pH/mV meter.

-

Titration: Titrate the acidified oxalate solution with a standardized solution of potassium permanganate. The permanganate ion (MnO₄⁻) is a strong oxidizing agent that reacts with oxalate (C₂O₄²⁻).

-

Endpoint Detection: Record the potential (in millivolts) as a function of the volume of KMnO₄ added. The endpoint of the titration is the point of the most rapid change in potential, which can be determined from a plot of potential versus volume or by using the first or second derivative of the titration curve.

-

Calculation: From the volume of KMnO₄ solution used to reach the endpoint and its known concentration, calculate the moles of oxalate in the sample. This allows for the determination of the concentration of oxalate in the saturated solution, which corresponds to the molar solubility of this compound.

Conclusion

The aqueous solubility of this compound is low, as indicated by its small solubility product constant. This solubility is subject to influence by common ions, which decrease it, and by pH, with acidic conditions increasing solubility due to the protonation of the oxalate ion. While extensive quantitative data under varied conditions are sparse in the literature, the principles of chemical equilibrium provide a robust framework for predicting its behavior. The experimental protocols detailed in this guide offer reliable methods for empirically determining the solubility of this compound to high accuracy, which is essential for its application in research and development.

References

An In-depth Technical Guide to Dimercury(I) Oxalate

This technical guide provides a comprehensive overview of dimercury(I) oxalate, including its fundamental chemical properties, synthesis protocols, and relevant experimental workflows. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

This compound is an inorganic compound with the chemical formula C₂Hg₂O₄. It is also known by other names such as mercurous oxalate and oxalic acid, dimercury(I) salt.

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂Hg₂O₄ | [1][2][3][4] |

| Molecular Weight | 489.20 g/mol | [1][2] |

| CAS Number | 2949-11-3 | [1][2][3] |

| EINECS Number | 220-966-9 | [1][3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the precipitation reaction of an aqueous solution of mercury(I) nitrate with oxalic acid. This reaction yields insoluble this compound, which can then be isolated.

The following protocol details the synthesis of this compound via the reaction of mercury(I) nitrate with oxalic acid.

Materials:

-

Mercury(I) nitrate (Hg₂(NO₃)₂)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare the Reactant Solutions:

-

Prepare a dilute aqueous solution of mercury(I) nitrate. The exact concentration will depend on the desired yield.

-

Prepare an aqueous solution of oxalic acid. An equimolar or slight excess of oxalic acid is typically used.

-

-

Precipitation:

-

Slowly add the oxalic acid solution to the mercury(I) nitrate solution while continuously stirring.

-

A white precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by filtration using a Büchner funnel and filter paper.

-

Wash the precipitate with distilled water to remove any unreacted starting materials and soluble byproducts.

-

Repeat the washing process several times to ensure the purity of the final product.

-

-

Drying:

-

Carefully transfer the filtered precipitate to a watch glass or drying dish.

-

Dry the this compound in a drying oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

-

Continue drying until a constant weight is achieved.

-

Experimental Workflow and Logical Relationships

The synthesis of this compound can be visualized as a straightforward workflow, from the preparation of reactants to the final pure product.

Caption: Workflow for the synthesis of this compound.

References

Dimercury(I) Oxalate: An In-depth Technical Guide to its Photosensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the photosensitivity of dimercury(I) oxalate (Hg₂C₂O₄). While direct quantitative data for the photodecomposition of solid this compound is not extensively available in peer-reviewed literature, this document infers its light-sensitive nature based on the known photochemical behavior of related mercury compounds and oxalate salts. This guide furnishes detailed, generalized experimental protocols for determining the photosensitivity and photodecomposition quantum yield of light-sensitive inorganic solids. Furthermore, a postulated photodecomposition pathway for this compound is presented, supported by established principles of inorganic photochemistry. All information is intended to guide researchers in handling and evaluating the stability of this compound under photic stress.

Introduction

This compound is an inorganic compound notable for its limited solubility and its role as a precursor in certain chemical syntheses. The stability of mercury compounds is a critical parameter in their application and handling, particularly their sensitivity to environmental factors such as light. Exposure to light can induce photochemical reactions, leading to the decomposition of the parent compound into potentially hazardous and reactive species. This guide addresses the photosensitivity of this compound, a topic of importance for its safe storage, handling, and use in research and development.

Based on existing literature for related compounds, such as mercuric oxalate and other metal oxalates, it is strongly suggested that this compound is sensitive to light, particularly in the ultraviolet spectrum. Pre-irradiation with sunlight has been shown to accelerate the subsequent thermal decomposition of mercuric oxalate. The photothermal decomposition of mixtures containing mercurous oxalate has also been documented, indicating that light is a contributing factor to its degradation. The oxalate ion itself is known to undergo photodecomposition under UV light.

Postulated Photodecomposition Pathway

Upon absorption of photons with sufficient energy (likely in the UV-A or UV-B range), an electron transfer is proposed to occur from the oxalate dianion to the dimercury(I) cation. This intramolecular redox reaction would lead to the formation of unstable radical intermediates that subsequently decompose to elemental mercury and carbon dioxide.

The postulated overall reaction is:

Hg₂C₂O₄(s) + hν → 2Hg(l) + 2CO₂(g)

This proposed pathway is analogous to the known thermal decomposition of mercury oxalates, which also yield metallic mercury and carbon dioxide.

Caption: Postulated photodecomposition pathway of this compound.

Quantitative Data Summary

| Parameter | Value | Conditions |

| Oxalate Photodecomposition | ||

| Kinetics | Pseudo-first-order | Aqueous solution, under UV light from low-pressure mercury vapor lamps. |

| Effect of Light Intensity | Decay rate constants increase with intensity. | UV light intensity ranging from 1.38×10⁻⁶ to 5.27×10⁻⁶ Einstein L⁻¹s⁻¹. |

| Effect of pH | Decay rate constants decrease with increasing initial pH. | Initial pH range of 5.45–8.94. |

| Effect of Temperature | Decay rate constants decrease with increasing temperature. | Temperature range of 15−35°C. |

| Dissolved Oxygen Effect | Decay rate constants were slightly lower in the absence of dissolved oxygen. | Dissolved oxygen utilization during oxalate decay ranged between 0.3–0.8 mol O₂ / mol oxalate. |

Experimental Protocols

The following are detailed, generalized methodologies for assessing the photosensitivity of a solid inorganic compound like this compound.

Protocol for Determining Photochemical Decomposition Rate

Objective: To quantify the rate of decomposition of solid this compound upon exposure to a specific light source.

Materials and Equipment:

-

This compound powder

-

Quartz cuvettes or a reaction vessel with a quartz window

-

A calibrated light source with a known spectral output (e.g., xenon arc lamp with a monochromator or a low-pressure mercury lamp)

-

Analytical balance

-

Spectrophotometer (for solution-based analysis of decomposition products) or a gas chromatograph (for analyzing gaseous products like CO₂)

-

Inert gas supply (e.g., nitrogen or argon)

-

Constant temperature bath

Methodology:

-

A precisely weighed sample of this compound is placed in the quartz reaction vessel.

-

The vessel is sealed and purged with an inert gas to eliminate atmospheric oxygen, which could participate in side reactions.

-

The vessel is placed in a constant temperature bath to ensure isothermal conditions.

-

The sample is irradiated with the calibrated light source. The intensity and wavelength of the light should be continuously monitored.

-

At predetermined time intervals, the reaction is stopped, and the extent of decomposition is measured. This can be achieved by:

-

Quantifying the amount of remaining this compound.

-

Measuring the amount of a decomposition product, such as evolved carbon dioxide, using gas chromatography.

-

-

The rate of decomposition is calculated from the change in the amount of reactant or product over time.

Protocol for Determining Quantum Yield of Photodecomposition

Objective: To determine the efficiency of the photodecomposition process, defined as the number of molecules of this compound decomposed per photon absorbed.

Materials and Equipment:

-

Same as in Protocol 4.1.

-

Chemical actinometer (e.g., potassium ferrioxalate solution)

-

UV-Vis spectrophotometer

Methodology:

-

Light Source Calibration: The photon flux of the light source at the desired wavelength is determined using a chemical actinometer.

-

A solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄) is irradiated for a known period.

-

The change in absorbance of the actinometer solution is measured to calculate the number of photons absorbed.

-

-

Sample Irradiation: A precisely weighed sample of this compound is irradiated under the same conditions (light source, geometry, and time) as the actinometer.

-

Decomposition Measurement: The number of moles of this compound that have decomposed is quantified using an appropriate analytical technique (as described in Protocol 4.1).

-

Quantum Yield Calculation: The quantum yield (Φ) is calculated using the formula: Φ = (moles of reactant decomposed) / (moles of photons absorbed)

Caption: Workflow for determining the quantum yield of photodecomposition.

Conclusion

While direct experimental evidence for the photosensitivity of solid this compound is limited, the known photochemical behavior of related mercury and oxalate compounds strongly suggests that it is a light-sensitive material. The provided technical guide offers a framework for understanding its likely photodecomposition pathway and furnishes detailed, generalized protocols for its empirical photosensitivity testing. Researchers and professionals handling this compound should take precautions to protect it from light to ensure its stability and prevent the formation of decomposition products. Further experimental investigation is warranted to definitively quantify the photosensitivity of this compound.

Methodological & Application

Application Note: Protocol for the Precipitation of Dimercury(I) Oxalate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimercury(I) oxalate (Hg₂C₂O₄) is an inorganic compound of mercury notable for its extremely low solubility in water.[1] This property is leveraged in its synthesis via precipitation, a common and efficient method for producing the compound with high purity. The reaction typically involves the combination of an aqueous solution of a soluble mercury(I) salt, such as mercury(I) nitrate, with a solution containing oxalate ions.[1] Due to the high toxicity of all mercury compounds, strict adherence to safety protocols is mandatory throughout the procedure. This document provides a detailed protocol for the controlled precipitation of this compound, including reagent preparation, reaction conditions, and product isolation.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below. The very low solubility product constant (Ksp) indicates that the precipitation reaction is thermodynamically favorable and proceeds to near completion under the specified conditions.[1]

| Property | Value | Reference |

| Chemical Formula | Hg₂C₂O₄ | [2] |

| Molecular Weight | 489.2 g/mol | [1] |

| CAS Number | 2949-11-3 | [2] |

| Appearance | Crystalline solid | [3] |

| Water Solubility | Insoluble | [2][3] |

| Solubility Product (Ksp) | 1.75 × 10⁻¹³ | [1][4] |

| Solubility in other media | Slightly soluble in dilute nitric acid | [2][3] |

Experimental Protocol

This protocol details the classical precipitation method for synthesizing this compound from mercury(I) nitrate and oxalic acid.[1]

Materials and Reagents

-

Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized water

-

Acetone (for washing)

-

500 mL Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Büchner funnel and filter paper (e.g., Whatman No. 42)

-

Vacuum flask

-

Drying oven or desiccator

Safety Precautions

WARNING: Mercury compounds are highly toxic. Acute or chronic exposure can cause severe health issues. All procedures must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. All mercury-containing waste must be collected and disposed of according to institutional and environmental regulations.

Preparation of Solutions

-

0.1 M Mercury(I) Nitrate Solution:

-

Weigh 28.07 g of Hg₂(NO₃)₂·2H₂O.

-

In a 500 mL beaker, dissolve the solid in approximately 400 mL of deionized water.

-

Add 5 mL of concentrated nitric acid to prevent hydrolysis and the formation of basic mercury salts.

-

Dilute with deionized water to a final volume of 500 mL and stir until fully dissolved.

-

-

0.1 M Oxalic Acid Solution:

-

Weigh 6.30 g of H₂C₂O₄·2H₂O.

-

Dissolve the solid in approximately 400 mL of deionized water in a 500 mL beaker.

-

Dilute with deionized water to a final volume of 500 mL and stir until fully dissolved.

-

Precipitation Procedure

The stoichiometric reaction is: Hg₂(NO₃)₂(aq) + H₂C₂O₄(aq) → Hg₂C₂O₄(s) + 2HNO₃(aq).[1]

-

Place a beaker containing a specific volume of the 0.1 M mercury(I) nitrate solution on a magnetic stirrer and begin stirring at a moderate speed.

-

Slowly add the 0.1 M oxalic acid solution dropwise. A slight excess (5-10 mol%) of oxalic acid is recommended to ensure the complete precipitation of mercury(I) ions.[1]

-

A dense, white precipitate of this compound will form immediately.[1]

-

Monitor the pH of the solution. The optimal pH for maximum precipitation is between 3.0 and 5.0.[1] Adjust with dilute nitric acid if necessary.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes to "digest" the precipitate. This process promotes the formation of larger, more easily filterable crystals.

Isolation and Purification

-

Set up a Büchner funnel with filter paper over a vacuum flask.

-

Turn off the stirrer and allow the precipitate to settle. Decant the supernatant liquid.

-

Transfer the precipitate to the funnel and apply a vacuum to filter.

-

Wash the precipitate in the funnel three times with small volumes of deionized water to remove any soluble impurities.

-

Wash the precipitate twice with small volumes of acetone to facilitate drying.

-

Dry the solid in an oven at a low temperature (e.g., 60-70°C) or in a desiccator under a vacuum until a constant weight is achieved.

Recommended Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Reactant Concentration | 0.1 M | Provides a controlled reaction rate and good precipitate morphology. |

| Stoichiometry | 5-10 mol% excess of oxalic acid | Ensures complete conversion of the mercury(I) precursor.[1] |

| Temperature | Ambient (20-25°C) | The reaction proceeds efficiently at room temperature.[1] |

| pH | 3.0 - 5.0 | Maximizes precipitation efficiency and yield.[1] |

| Stirring Speed | Moderate | Ensures homogeneity without breaking up the forming crystals excessively. |

| Expected Yield | 85-95% | Reflects near-quantitative conversion under optimal pH conditions.[1] |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the precipitation protocol.

Caption: A flowchart of the synthesis of this compound.

References

Application Notes and Protocols: Dimercury(I) Oxalate in Electrode Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, fabrication, and applications of dimercury(I) oxalate electrodes. The protocols detailed below are intended to serve as a guide for the preparation and utilization of these electrodes for the potentiometric determination of oxalate ions.

Introduction

The this compound electrode is an electrode of the second kind, where a metal (mercury) is in contact with one of its sparingly soluble salts (this compound) immersed in a solution containing the anion of the salt (oxalate). The electrode's potential is directly proportional to the logarithm of the activity of the oxalate ions in the solution, making it a valuable tool for quantitative analysis.

The electrode equilibrium can be represented as:

Hg₂C₂O₄(s) + 2e⁻ ⇌ 2Hg(l) + C₂O₄²⁻(aq)

The potential of the electrode is described by the Nernst equation:

E = E°Hg/Hg₂C₂O₄ - (RT/2F)ln(aC₂O₄²⁻)

Where:

-

E is the measured electrode potential.

-

E° is the standard electrode potential.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

F is the Faraday constant.

-

aC₂O₄²⁻ is the activity of the oxalate ions.

Applications

The primary application of the this compound electrode is the potentiometric determination of oxalate ion concentrations. This can be applied in various fields, including:

-

Clinical Chemistry: Determination of oxalate levels in biological fluids such as urine to diagnose and monitor conditions like hyperoxaluria, which can lead to kidney stone formation.

-

Food and Beverage Industry: Quantification of oxalate content in foodstuffs, as high levels of oxalates can affect nutrient absorption and may be a concern for individuals with certain health conditions.

-

Environmental Monitoring: Measurement of oxalate concentrations in water and soil samples.

-

Industrial Process Control: Monitoring of oxalate levels in industrial solutions where it may be a component or a contaminant.

Quantitative Data

| Parameter | Value | Conditions | Reference |

| Standard Electrode Potential (E°) | 0.39438 V vs. SHE | In formamide at 25°C | [1] |

| Temperature Dependence of E° | E° = 0.39438 - 1.040 x 10⁻³(t-25) + 4.500 x 10⁻⁷(t-25)² (where t is in °C) | In formamide, 5-45°C | [1] |

Note: The standard potential in aqueous solution may differ. It is recommended to determine the practical standard potential by calibration under specific experimental conditions.

Experimental Protocols

Protocol for Fabrication of a this compound Paste Electrode

This protocol describes the preparation of a laboratory-grade this compound paste electrode.

Materials:

-

This compound (Hg₂C₂O₄) powder

-

High-purity liquid mercury (Hg)

-

Graphite powder (spectroscopic grade)

-

Mineral oil or paraffin oil

-

Glass tube (3-5 mm inner diameter)

-

Copper or platinum wire for electrical contact

-

Agate mortar and pestle

Procedure:

-

Prepare the Paste: In an agate mortar, carefully grind together 2 parts (by weight) of this compound, 1 part of high-purity liquid mercury, and 2 parts of graphite powder.

-

Bind the Paste: Add a minimal amount of mineral oil or paraffin oil to the mixture and continue to triturate until a homogenous, thick paste is formed. The consistency should be such that it does not flow but can be packed firmly.

-

Assemble the Electrode:

-

Insert the copper or platinum wire into the glass tube so that it extends to one end.

-

Carefully pack the prepared paste into the other end of the glass tube, ensuring good contact with the internal wire. The paste should form a flat, smooth surface at the tip of the electrode.

-

Wipe away any excess paste from the sides of the glass tube.

-

-

Conditioning: Before first use, condition the electrode by immersing the tip in a 0.01 M solution of sodium oxalate for at least 2 hours.

Protocol for Potentiometric Determination of Oxalate

This protocol outlines the general procedure for measuring oxalate concentration using the fabricated this compound electrode.

Apparatus:

-

This compound indicator electrode

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl)

-

High-impedance voltmeter or pH/ion meter

-

Magnetic stirrer and stir bar

-

Standard solutions of sodium oxalate (e.g., 10⁻¹ M to 10⁻⁵ M)

Procedure:

-

Calibration:

-

Prepare a series of standard sodium oxalate solutions by serial dilution.

-

Place the this compound electrode and the reference electrode in the most dilute standard solution.

-

Stir the solution gently and record the potential reading once it stabilizes.

-

Repeat this measurement for each standard solution, moving from the most dilute to the most concentrated.

-

Plot a calibration curve of the measured potential (E) versus the logarithm of the oxalate concentration (log[C₂O₄²⁻]). The plot should be linear with a slope of approximately -29.6 mV per decade at 25°C.

-

-

Sample Measurement:

-

Place the electrodes in the sample solution of unknown oxalate concentration.

-

Stir gently and record the stable potential reading.

-

Using the calibration curve, determine the logarithm of the oxalate concentration in the sample and, subsequently, the concentration itself.

-

Interferences:

Potential interferences include ions that can react with mercury(I) or form stable complexes with mercury, such as sulfide, iodide, and bromide ions. Strong oxidizing or reducing agents may also interfere with the electrode's performance.

Visualizations

Caption: Workflow for the fabrication of a this compound paste electrode.

Caption: Logical flow for the potentiometric determination of oxalate concentration.

References

Application Notes and Protocols for the Analytical Characterization of Dimercury(I) Oxalate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimercury(I) oxalate, with the chemical formula Hg₂(C₂O₄), is an inorganic mercury salt of oxalic acid. Accurate characterization of this compound is crucial for quality control, stability studies, and regulatory compliance in various research and development settings. These application notes provide a summary of key analytical techniques and detailed protocols for the characterization of this compound. It is important to note that while detailed experimental data for mercuric oxalate (HgC₂O₄) is more readily available, this document focuses on the methodologies applicable to the dimercury(I) form. Where specific experimental data for this compound is not available in published literature, general procedures and data from analogous compounds are provided for illustrative purposes.

Physicochemical Properties

A summary of the basic computed properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₂Hg₂O₄ | [1] |

| Molecular Weight | 489.20 g/mol | [1] |

| IUPAC Name | bis(mercury(1+));oxalate | [1] |

| CAS Number | 2949-11-3 |

Analytical Techniques and Protocols

Synthesis of this compound

This compound can be synthesized via a precipitation reaction between a soluble dimercury(I) salt, such as dimercury(I) nitrate, and a solution of oxalic acid or a soluble oxalate salt.

Protocol:

-

Prepare a solution of dimercury(I) nitrate in dilute nitric acid to prevent hydrolysis.

-

Separately, prepare a stoichiometric aqueous solution of oxalic acid or sodium oxalate.

-

Slowly add the oxalate solution to the dimercury(I) nitrate solution with constant stirring.

-

A white precipitate of this compound will form.

-

Allow the precipitate to settle, then filter the suspension using a Buchner funnel.

-

Wash the precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Dry the precipitate in a desiccator over a suitable drying agent, away from light, as mercury compounds can be light-sensitive.

A generalized workflow for the synthesis of this compound is presented below.

Caption: Workflow for the synthesis of this compound.

Volumetric Analysis for Quantification

A historical and effective method for the quantification of mercurous oxalate involves its separation and subsequent titration of the oxalate content with potassium permanganate.

Protocol:

-

Accurately weigh a sample of the dried this compound.

-

Dissolve the sample in dilute nitric acid.

-

Heat the solution to approximately 80°C.

-

Titrate the hot solution with a standardized solution of potassium permanganate (KMnO₄) until a faint pink color persists.

-

The concentration of this compound in the original sample can be calculated from the volume of KMnO₄ solution used.

The logical steps for the volumetric analysis are outlined in the following diagram.

Caption: Workflow for the volumetric analysis of this compound.

Thermal Analysis

General Protocol for TGA:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed amount of the this compound sample into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

-

The resulting TGA curve can be used to determine the onset and completion temperatures of decomposition and to confirm the stoichiometry of the decomposition reaction.

| Compound | Reported Decomposition Temperature | Decomposition Products |

| Mercuric Oxalate | ~165°C | Metallic Mercury, Carbon Dioxide |

| This compound | Data not available | Expected: Metallic Mercury, Carbon Dioxide |

Spectroscopic Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonding and functional groups within a molecule.

General Protocol for FTIR Spectroscopy:

-

Prepare the sample, typically by mixing a small amount with dry potassium bromide (KBr) and pressing it into a pellet, or by using an attenuated total reflectance (ATR) accessory.

-

Record the infrared spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should show characteristic absorption bands for the oxalate ligand.

General Protocol for Raman Spectroscopy:

-

Place a small amount of the solid sample on a microscope slide or in a capillary tube.

-

Acquire the Raman spectrum using a suitable laser excitation wavelength.

-

The spectrum will show vibrational modes that are Raman-active, which can be complementary to the FTIR data.

Expected Vibrational Modes for the Oxalate Ligand:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O symmetric stretch | ~1600-1650 |

| C-C stretch | ~850-900 |

| O-C=O bending modes | ~800 and below |

Note: The exact positions of the vibrational bands will be influenced by the coordination to the mercury(I) ions and the crystal structure.

X-ray Diffraction (XRD)

General Protocol for Powder XRD:

-

Finely grind the this compound sample to a homogeneous powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern using an X-ray diffractometer over a specified range of 2θ angles.

-

The resulting diffractogram, with its characteristic peak positions and intensities, serves as a fingerprint for the crystalline phase.

The general analytical workflow for characterizing a newly synthesized inorganic compound like this compound is depicted below.

Caption: General workflow for the analytical characterization of a new compound.

Summary and Recommendations

The characterization of this compound can be achieved through a combination of classical and modern analytical techniques. While there is a notable lack of comprehensive, publicly available data for this specific compound, the protocols outlined in these application notes provide a solid framework for its synthesis and analysis. It is recommended that researchers working with this compound perform the described analyses to generate and publish detailed characterization data, which would be a valuable contribution to the field. Particular emphasis should be placed on obtaining high-quality X-ray diffraction and thermal analysis data to fill the existing gaps in the scientific literature.

References

- 1. This compound | C2Hg2O4 | CID 25021881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dl.astm.org [dl.astm.org]

- 3. THERMAL DECOMPOSITION OF IRRADIATED MERCURIC OXALATE (Journal Article) | OSTI.GOV [osti.gov]

- 4. The thermal decomposition of mercuric oxalate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. Mercury(II) oxalate | 3444-13-1 | Benchchem [benchchem.com]

Application Notes and Protocols for the Gravimetric Determination of Mercury as Mercurous Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gravimetric determination of mercury as mercurous oxalate is a classic analytical chemistry technique for the quantitative analysis of mercurous ions (Hg₂²⁺) in a sample. This method relies on the selective precipitation of the highly insoluble mercurous oxalate (Hg₂C₂O₄) from a solution. The resulting precipitate is then carefully washed, dried, and weighed. The mass of the precipitate is directly proportional to the amount of mercury in the original sample. This application note provides a detailed protocol for this gravimetric procedure, including reagent preparation, precipitation, and handling of the precipitate, along with relevant quantitative data and a procedural workflow.

Principle

The method is based on the reaction of a soluble mercurous salt, typically mercurous nitrate (Hg₂(NO₃)₂), with an oxalate source, such as ammonium oxalate ((NH₄)₂C₂O₄), to form the insoluble mercurous oxalate precipitate:

Hg₂²⁺(aq) + C₂O₄²⁻(aq) → Hg₂C₂O₄(s)

A key aspect of this procedure is the selective precipitation of mercurous oxalate in the presence of any mercuric ions (Hg²⁺). The presence of dilute nitric acid (HNO₃) is crucial as it increases the solubility of mercuric oxalate, preventing its co-precipitation, while mercurous oxalate remains insoluble in this acidic medium.[1] The precipitate is then isolated by filtration, washed to remove soluble impurities, and dried to a constant weight at a low temperature to prevent decomposition.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the gravimetric determination of mercury as mercurous oxalate.

| Parameter | Value/Information | Reference/Comment |

| Formula Weight of Mercurous Oxalate (Hg₂C₂O₄) | 489.2 g/mol | Calculated from atomic weights. |

| Gravimetric Factor (Mercury in Mercurous Oxalate) | 0.8198 (2 * Atomic Weight of Hg / Formula Weight of Hg₂C₂O₄) | This factor is used to convert the mass of the precipitate to the mass of mercury. |

| Solubility of Mercurous Oxalate | Insoluble in cold dilute nitric acid. | [1] This property is fundamental to the selectivity of the method. |

| Solubility of Mercuric Oxalate | Soluble in dilute nitric acid. | [1] This allows for the separation of mercurous ions from mercuric ions. |

| Drying Temperature | Dried over sulfuric acid in a desiccator at ambient temperature. | Mercurous oxalate decomposes at 100°C and therefore cannot be oven-dried at that temperature.[1] |

Experimental Protocol

Reagents and Apparatus

-

Mercurous Nitrate Solution: Prepare a solution of mercurous nitrate (Hg₂(NO₃)₂) in dilute nitric acid to prevent hydrolysis and the formation of basic salts.[1] The concentration should be known or will be determined by this method.

-

Ammonium Oxalate Solution: A solution of ammonium oxalate ((NH₄)₂C₂O₄) to act as the precipitating agent.

-

Dilute Nitric Acid (HNO₃): Used to acidify the sample solution.

-

Distilled Water: For washing the precipitate.

-

Apparatus:

-

Analytical balance

-

Beakers

-

Gooch crucible or other suitable filtering crucible with asbestos or sintered glass filter

-

Filtration apparatus (suction flask, etc.)

-

Desiccator with concentrated sulfuric acid as the desiccant

-

Glass stirring rods

-

Pipettes and graduated cylinders

-

Procedure

-

Sample Preparation:

-

Accurately weigh a sample containing a known amount of the substance to be analyzed for mercury content.

-

Dissolve the sample in a minimal amount of dilute nitric acid in a beaker. Ensure all the mercury is in the mercurous (Hg₂²⁺) state. If mercuric ions are present, a prior reduction step may be necessary, or their interference must be accounted for.

-

-

Precipitation:

-

To the sample solution, add a slight excess of the ammonium oxalate solution slowly and with constant stirring. The formation of a white precipitate of mercurous oxalate will be observed.

-

The presence of a small amount of nitric acid in the solution is critical to prevent the precipitation of any mercuric oxalate that might be present as an impurity.[1]

-

-

Digestion of the Precipitate:

-

Allow the precipitate to stand for a period of time (e.g., several hours or overnight) to allow for digestion. This process promotes the formation of larger, more easily filterable crystals and reduces impurities.

-

-

Filtration and Washing:

-

Filter the precipitate through a pre-weighed Gooch crucible or a sintered glass crucible of fine porosity.

-

Wash the precipitate several times with small portions of cold distilled water to remove any soluble impurities, particularly excess ammonium oxalate and nitric acid.[1] Continue washing until the filtrate is free of oxalate ions (can be tested with a calcium chloride solution).

-

-

Drying and Weighing:

-